molecular formula C9H10ClNS B14004854 4-Chloro-N-ethylbenzene-1-carbothioamide CAS No. 70262-81-6

4-Chloro-N-ethylbenzene-1-carbothioamide

Cat. No.: B14004854
CAS No.: 70262-81-6
M. Wt: 199.70 g/mol
InChI Key: CZUHGLIBZVWVBG-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylbenzene-1-carbothioamide is an organic compound with the molecular formula C9H10ClNS It is a derivative of benzene, featuring a chloro group, an ethyl group, and a carbothioamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethylbenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with ethylamine, followed by the introduction of a thiocarbonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-ethylbenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-N-ethylbenzene-1-carbothioamide exerts its effects involves the interaction of the thiocarbonyl group with various molecular targets. This interaction can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. The chloro and ethyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylbenzene-1-carbothioamide
  • 4-Chloro-N-propylbenzene-1-carbothioamide
  • 4-Chloro-N-isopropylbenzene-1-carbothioamide

Uniqueness

4-Chloro-N-ethylbenzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

70262-81-6

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-N-ethylbenzenecarbothioamide

InChI

InChI=1S/C9H10ClNS/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)

InChI Key

CZUHGLIBZVWVBG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)C1=CC=C(C=C1)Cl

Origin of Product

United States

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